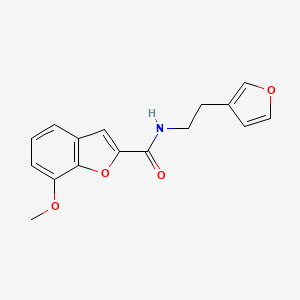

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12-9-14(21-15(12)13)16(18)17-7-5-11-6-8-20-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHXRVLYSDECJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Vanillin Derivatives

A widely adopted method involves the cyclization of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with diethyl bromomalonate under basic conditions. This one-pot reaction proceeds via nucleophilic substitution and subsequent intramolecular esterification:

Reaction Setup :

Yield and Characterization :

Larock-Type Indole Annulation

Alternative approaches employ transition-metal-catalyzed cyclizations. For example, palladium-catalyzed Larock annulation between o-iodophenols and alkynes generates benzofurans with substituted aryl groups. While this method is less common for 7-methoxy derivatives, it offers regioselectivity advantages for complex analogs.

Functionalization to Carboxamide

Conversion of the ester intermediate to the carboxamide is critical for introducing the nitrogen moiety.

Hydrazide Formation and Transamidation

The ethyl ester undergoes hydrazinolysis to form 7-methoxybenzofuran-2-carbohydrazide, which is subsequently functionalized via transamidation:

Hydrazinolysis :

Transamidation with 2-(Furan-3-yl)ethylamine :

- Activation of the hydrazide with N,N’-carbonyldiimidazole (CDI) generates a reactive acyl imidazole intermediate.

- Reaction with 2-(furan-3-yl)ethylamine in toluene at 60°C for 6–12 hours yields the target carboxamide.

- Optimization Note : Excess amine (1.5 equiv) and anhydrous conditions minimize side reactions, achieving 70–80% isolated yields.

Alternative Route: Direct Coupling via C–H Activation

Recent advances employ 8-aminoquinoline-directed C–H arylation to streamline synthesis:

C–H Arylation of Benzofuran

Post-Arylation Transamidation

- The arylated intermediate is converted to a mixed carbonate using Boc₂O, followed by aminolysis with 2-(furan-3-yl)ethylamine.

- Key Advantage : This two-step sequence avoids handling reactive acyl chlorides, improving safety and scalability.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk production, the cyclization-transamidation route remains preferred due to reagent availability and operational simplicity. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

Chemistry

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its versatile chemical properties allow it to participate in various organic reactions, making it valuable in the development of new materials.

Biology

The compound's unique structure enables it to interact with biological macromolecules, suggesting potential applications in drug discovery. Its ability to modulate biological pathways positions it as a candidate for developing therapeutic agents targeting specific diseases.

Medicine

Preliminary studies indicate that derivatives of this compound may exhibit pharmacological activities such as:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer activities

Research highlights its potential in treating various conditions, including neurodegenerative diseases and cancer.

Research has focused on the biological activities associated with this compound, particularly its neuroprotective and anticancer properties.

Neuroprotective Effects

Studies have shown that benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal cells, suggesting their potential as neuroprotective agents against oxidative stress-induced damage .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Activity Assessed | Result |

|---|---|---|

| 1j | ROS Scavenging | Moderate to high efficacy |

| 1j | Lipid Peroxidation Inhibition | Significant reduction observed |

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Mechanisms include induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several studies have documented the promising biological activities of this compound:

- Neuroprotection : A study demonstrated that specific benzofuran derivatives significantly protected neuronal cells from oxidative stress induced by neurotoxic agents, supporting their development as therapeutic candidates for neurodegenerative diseases .

- Cancer Research : Another investigation revealed that a series of benzofuran derivatives exhibited potent cytotoxicity against various cancer cell lines, with some compounds showing enhanced activity due to specific substitutions on the benzofuran scaffold .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzofuran derivatives lie in substituent patterns on the benzofuran core and the carboxamide side chain. Below is a comparative analysis:

Notes:

- The target compound’s 7-methoxy group contrasts with halogenated (e.g., 5-fluoro) or alkylated (e.g., 7-methyl) benzofuran cores in other derivatives, which may alter electronic properties and binding affinities .

- Compounds with piperazinyl or quinolone frameworks (e.g., Foroumadi et al.’s derivatives) demonstrate antibacterial activity, suggesting the target compound’s furan-3-yl ethyl group may similarly enhance interactions with bacterial targets .

Hypothesized Pharmacological Profile

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Antibacterial Potential: Quinolones with 2-(furan-3-yl)ethyl groups () show antibacterial activity, implying the target compound may target similar pathways (e.g., DNA gyrase inhibition) .

- Metabolic Stability : The 7-methoxy group may reduce CYP450-mediated metabolism compared to unsubstituted benzofurans, extending half-life .

- Solubility Considerations : The absence of ionizable groups (e.g., carboxylic acids in ) may limit water solubility, necessitating formulation adjustments .

Biological Activity

N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both furan and benzofuran moieties, which contribute to its biological reactivity. Its molecular formula is , and it contains functional groups that may influence its interactions with biological targets.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties. A study demonstrated that certain benzofuran derivatives could scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal cells, suggesting their potential as neuroprotective agents against oxidative stress-induced neuronal damage .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Activity Assessed | Result |

|---|---|---|

| 1j | ROS Scavenging | Moderate to high efficacy |

| 1j | Lipid Peroxidation Inhibition | Significant reduction observed |

Anticancer Activity

The anticancer potential of this compound has also been explored. Structure-activity relationship (SAR) studies have shown that benzofuran derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3 | Erlich Ascites Carcinoma (EAC) | 1.136 | DNA intercalation, apoptosis induction |

| 7a | HepG2 | 0.5 | ROS generation and apoptosis |

The mechanisms underlying the biological activity of this compound involve several pathways:

- DNA Interaction : The compound may intercalate with DNA, inhibiting its cleavage by endonucleases and thereby preventing cancer cell proliferation .

- Apoptosis Induction : Increased activity of caspases (caspase 3/7) suggests that these compounds can induce apoptosis in cancer cells, a critical mechanism for anticancer efficacy .

- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects, potentially mitigating oxidative stress in neuronal tissues .

Case Studies

Several studies have highlighted the promising biological activities of benzofuran derivatives:

- Neuroprotection : A study found that specific benzofuran derivatives significantly protected neuronal cells from oxidative stress induced by neurotoxic agents, supporting their development as therapeutic candidates for neurodegenerative diseases .

- Cancer Research : Another investigation revealed that a series of benzofuran derivatives exhibited potent cytotoxicity against various cancer cell lines, with some compounds showing enhanced activity due to specific substitutions on the benzofuran scaffold .

Q & A

Q. What are the established synthetic routes for N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Methoxy group introduction : Electrophilic substitution or O-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃).

Carboxamide linkage : Coupling the benzofuran-2-carboxylic acid derivative with 2-(furan-3-yl)ethylamine via activation agents like EDCI/HOBt or thionyl chloride-mediated acid chloride formation .

Q. Key intermediates :

- 7-Methoxybenzofuran-2-carboxylic acid

- 2-(furan-3-yl)ethylamine

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., planarity of benzofuran-furan systems). The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography .

- NMR spectroscopy :

- H/C NMR identifies methoxy (-OCH₃), amide (-CONH-), and furanyl protons.

- 2D NMR (COSY, HSQC) confirms connectivity in complex regions .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI-HRMS for [M+H] ion).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro screening :

- Enzyme inhibition : Dose-response assays against kinases, cytochrome P450 isoforms, or receptors (e.g., fluorescence-based or radiometric assays).

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling reactions.

- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for steps like ester hydrolysis or amide formation .

Q. Example optimization table :

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Amide coupling | Solvent (DMF vs. THF) | DMF | 25% → 68% |

| Cyclization | Temperature | 80°C → 110°C | 40% → 72% |

Q. What computational strategies predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains).

- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure with activity .

- MD simulations : GROMACS/NAMD for assessing stability of ligand-protein complexes over 100+ ns trajectories .

Key finding : The furan-3-yl ethyl group enhances hydrophobic interactions with pocket residues (e.g., in kinase targets), while the methoxy group stabilizes π-π stacking .

Q. How should conflicting crystallographic and spectroscopic data be resolved?

- Data reconciliation workflow :

- Validate crystallographic models : Check for disorder using PLATON or Olex2; refine with SHELXL-2018 .

- Cross-validate NMR assignments : Compare experimental H shifts with computed values (GIAO-DFT at B3LYP/6-31G* level).

- Dynamic effects : Variable-temperature NMR or solid-state NMR to assess conformational flexibility .

Case example : A 0.5 Å discrepancy in methoxy group position between X-ray and DFT-optimized structures was resolved by identifying thermal motion artifacts in the crystallographic data .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

- Pharmacokinetics :

- Rodent models : Oral/intravenous administration with LC-MS/MS plasma analysis to determine AUC, t₁/₂, and bioavailability.

- Metabolite profiling : Liver microsome assays identify Phase I/II metabolites .

- Toxicity :

- Zebrafish embryos : Acute toxicity (LC₅₀) and teratogenicity screening.

- Subchronic rodent studies : 28-day dosing with histopathology and serum biochemistry .

Methodological Notes

- SHELX refinement : Use TWIN/BASF commands for twinned crystals and FLAT restraints for planar groups .

- Biological replicates : Minimum n=3 for in vitro assays; apply Bonferroni correction for multiple comparisons.

- Data deposition : Crystallographic coordinates should be deposited in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.